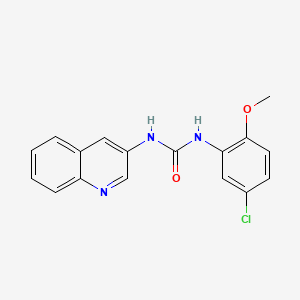

![molecular formula C16H9ClF3N3O2 B4629357 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide

Descripción general

Descripción

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide is a compound of interest in various scientific studies due to its unique chemical structure and potential for diverse applications. This summary explores its synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including solution-phase combinatorial methodology, cyclization, and substitution reactions to introduce specific functional groups essential for activity and properties (Palanki et al., 2000). The synthesis pathway typically aims to optimize bioavailability and activity through the strategic introduction of substituents.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide often reveals complex interactions and conformations influenced by the presence of specific substituents. These structures are determined using X-ray crystallography and computational methods to provide insights into their three-dimensional arrangement and potential intermolecular interactions (Ayiya & Okpareke, 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, characterized by its reactivity towards nucleophiles, electrophiles, and other agents. The presence of specific functional groups, such as carboxamide, affects its chemical behavior, influencing reactions like substitution, addition, and cyclization. These reactions are pivotal for modifying the compound's structure for specific applications or studies (Zhu et al., 2014).

Physical Properties Analysis

The physical properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide and related compounds, such as solubility, melting point, and stability, are crucial for their application and handling. These properties are influenced by the compound's molecular structure and the presence of specific functional groups (Sagar et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are directly related to the compound's structure and functional groups. Studies on related compounds highlight the importance of the carboxamide group and substituents on the aromatic rings for their biological activity and interaction with enzymes or receptors (Wu et al., 2012).

Aplicaciones Científicas De Investigación

Inhibition of Transcription Factors NF-kappaB and AP-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide and its derivatives have been studied for their ability to inhibit transcription mediated by the NF-kappaB and AP-1 transcription factors, which are pivotal in the regulation of immune responses and inflammation. Structure-activity relationship (SAR) studies highlighted the significance of specific substitutions on the pyrimidine ring for maintaining or enhancing inhibitory activity, with modifications leading to potential improvements in oral bioavailability and gastrointestinal permeability (Palanki et al., 2000).

Isoxazole Derivatives as Immunosuppressive Agents

Isoxazole derivatives, including the compound of interest, have shown promising results as immunosuppressive agents. Their efficacy is attributed to the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, essential for the proliferation of immune cells. This action results in a reduction of pyrimidine nucleotides, crucial for immune cell function, providing a plausible explanation for the observed immunosuppressive effects (Knecht & Löffler, 1998).

Glycine Transporter 1 Inhibition

Research into glycine transporter 1 (GlyT1) inhibitors has identified structurally diverse compounds, including those related to N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide. These inhibitors have shown potent GlyT1 inhibitory activity, favorable pharmacokinetics profiles, and the ability to increase cerebrospinal fluid glycine concentrations in rats, highlighting their potential in central nervous system (CNS) applications (Yamamoto et al., 2016).

Antifungal Activities

Derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide have been synthesized and assessed for their antifungal properties. Some derivatives exhibited moderate antifungal activities against various phytopathogenic fungi, surpassing the efficacy of commercial fungicides in certain cases. This suggests the potential of these compounds in agricultural applications to protect crops from fungal infections (Wu et al., 2012).

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3O2/c17-11-4-3-10(16(18,19)20)6-12(11)22-15(24)13-7-14(25-23-13)9-2-1-5-21-8-9/h1-8H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJRFOCUUFOXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-YL)-1,2-oxazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)

![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)

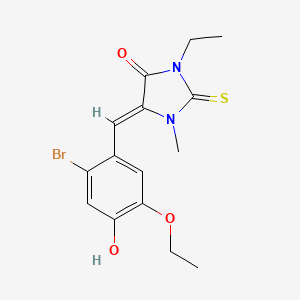

![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)